ethyl 5-formyl-1H-pyrazole-4-carboxylate
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Overview
Description
Ethyl 5-formyl-1H-pyrazole-4-carboxylate: is a pyrazole derivative, a class of compounds known for their diverse biological and chemical properties. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. The presence of a formyl group at the 5-position and an ethyl ester at the 4-position makes this compound particularly interesting for various synthetic and research applications .
Mechanism of Action
Target of Action
Pyrazole derivatives are known to interact with a variety of biological targets, including enzymes and receptors
Mode of Action
Pyrazole derivatives are known to interact with their targets in various ways, often leading to changes in cellular processes . The specific interactions and resulting changes caused by this compound require further investigation.
Biochemical Pathways
These can include pathways related to inflammation, cancer, and microbial infections .
Result of Action
Pyrazole derivatives have been associated with a variety of biological effects, including anti-inflammatory, anticancer, and antimicrobial activities .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can impact how ethyl 5-formyl-1H-pyrazole-4-carboxylate interacts with its targets and exerts its effects
Biochemical Analysis
Cellular Effects
It is known that pyrazoles can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
Pyrazoles can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 5-formyl-1H-pyrazole-4-carboxylate typically involves the cyclization of appropriate precursors. One common method includes the reaction of ethyl acetoacetate with hydrazine hydrate to form the pyrazole ring, followed by formylation at the 5-position using formic acid or formylating agents . The reaction conditions often involve refluxing the reactants in a suitable solvent like ethanol or methanol.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Catalysts and optimized reaction conditions are employed to ensure high purity and consistency of the product .
Chemical Reactions Analysis
Types of Reactions: Ethyl 5-formyl-1H-pyrazole-4-carboxylate undergoes various chemical reactions, including:
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride.
Substitution: The ester group can undergo nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products:
Oxidation: Ethyl 5-carboxy-1H-pyrazole-4-carboxylate.
Reduction: Ethyl 5-hydroxymethyl-1H-pyrazole-4-carboxylate.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Ethyl 5-formyl-1H-pyrazole-4-carboxylate is used as an intermediate in the synthesis of more complex pyrazole derivatives. Its reactivity makes it a valuable building block in organic synthesis .
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential biological activities. Pyrazole derivatives are known for their anti-inflammatory, antimicrobial, and anticancer properties . This compound serves as a precursor for the synthesis of bioactive molecules.
Industry: In the industrial sector, this compound is used in the development of agrochemicals and pharmaceuticals. Its versatility allows for the creation of various functional materials .
Comparison with Similar Compounds
Ethyl 1H-pyrazole-4-carboxylate: Lacks the formyl group, making it less reactive in certain synthetic applications.
5-Formyl-1H-pyrazole-4-carboxylic acid: The carboxylic acid group instead of the ester group alters its solubility and reactivity.
1-Phenyl-3-methyl-5-pyrazolone: A different substitution pattern on the pyrazole ring, leading to different chemical properties.
Uniqueness: Ethyl 5-formyl-1H-pyrazole-4-carboxylate is unique due to the presence of both a formyl and an ester group, providing a balance of reactivity and stability. This dual functionality allows for diverse chemical transformations and applications in various fields .
Properties
CAS No. |
56563-30-5 |
---|---|
Molecular Formula |
C7H8N2O3 |
Molecular Weight |
168.2 |
Purity |
95 |
Origin of Product |
United States |
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